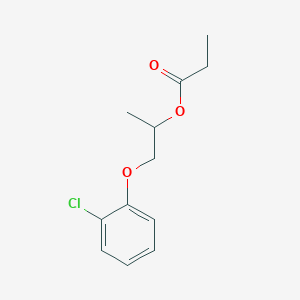
1-(2-Chlorophenoxy)propan-2-yl propanoate
Description
1-(2-Chlorophenoxy)propan-2-yl propanoate is a chemical compound with the molecular formula C12H15ClO3. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a chlorophenoxy group attached to a propanoate moiety, making it a versatile molecule for different chemical reactions and applications .
Properties
CAS No. |
5436-92-0 |
|---|---|
Molecular Formula |
C12H15ClO3 |
Molecular Weight |
242.70 g/mol |
IUPAC Name |
1-(2-chlorophenoxy)propan-2-yl propanoate |
InChI |
InChI=1S/C12H15ClO3/c1-3-12(14)16-9(2)8-15-11-7-5-4-6-10(11)13/h4-7,9H,3,8H2,1-2H3 |
InChI Key |
LMGQROVCDNCGLC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OC(C)COC1=CC=CC=C1Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(2-Chlorophenoxy)propan-2-yl propanoate typically involves the reaction of 2-chlorophenol with propylene oxide, followed by esterification with propanoic acid. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the formation of the intermediate, which is then esterified under acidic conditions to yield the final product .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations can include the use of catalysts, controlled temperatures, and pressures to enhance yield and purity.
Chemical Reactions Analysis
1-(2-Chlorophenoxy)propan-2-yl propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Scientific Research Applications
1-(2-Chlorophenoxy)propan-2-yl propanoate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenoxy)propan-2-yl propanoate involves its interaction with specific molecular targets and pathways. The chlorophenoxy group is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial activity or enzyme inhibition .
Comparison with Similar Compounds
1-(2-Chlorophenoxy)propan-2-yl propanoate can be compared with other similar compounds, such as:
2-Phenyl-2-propanol: This compound is an alcohol derivative with different chemical properties and applications.
Propanoic acid derivatives: These compounds share the propanoate moiety but differ in their substituents, leading to variations in their chemical behavior and applications.
The uniqueness of this compound lies in its specific combination of the chlorophenoxy and propanoate groups, which confer distinct chemical and biological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


